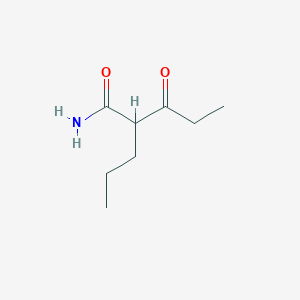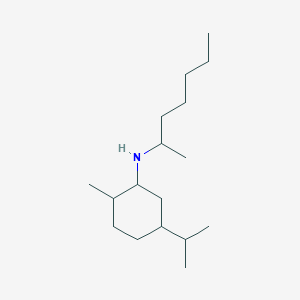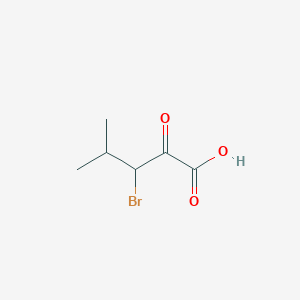
3-Bromo-4-methyl-2-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyl-2-oxopentanoic acid: is an organic compound with the molecular formula C6H9BrO3 It is a derivative of pentanoic acid, featuring a bromine atom at the third position, a methyl group at the fourth position, and a ketone group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-oxopentanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methyl-2-oxopentanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
化学反応の分析
Types of Reactions: 3-Bromo-4-methyl-2-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol at room temperature.
Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed in aqueous or organic solvents at elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of 3-hydroxy-4-methyl-2-oxopentanoic acid or 3-amino-4-methyl-2-oxopentanoic acid.
Reduction Reactions: Formation of 3-bromo-4-methyl-2-hydroxypentanoic acid.
Oxidation Reactions: Formation of 3-bromo-4-carboxy-2-oxopentanoic acid.
科学的研究の応用
Chemistry: 3-Bromo-4-methyl-2-oxopentanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving brominated substrates. It helps in understanding the mechanisms of enzyme specificity and activity.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical processes.
作用機序
The mechanism of action of 3-Bromo-4-methyl-2-oxopentanoic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation reactions. These interactions lead to the formation of various products with distinct biological and chemical properties.
類似化合物との比較
3-Bromo-2-oxopentanoic acid: Lacks the methyl group at the fourth position.
4-Methyl-2-oxopentanoic acid: Lacks the bromine atom at the third position.
3-Bromo-4-methylpentanoic acid: Lacks the ketone group at the second position.
Uniqueness: 3-Bromo-4-methyl-2-oxopentanoic acid is unique due to the presence of both a bromine atom and a ketone group in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
90012-67-2 |
|---|---|
分子式 |
C6H9BrO3 |
分子量 |
209.04 g/mol |
IUPAC名 |
3-bromo-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9BrO3/c1-3(2)4(7)5(8)6(9)10/h3-4H,1-2H3,(H,9,10) |
InChIキー |
XZEPWSBONBFPLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
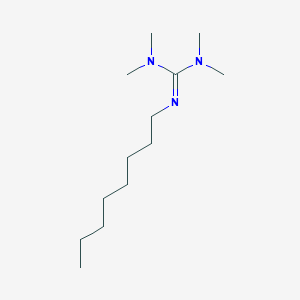
![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)
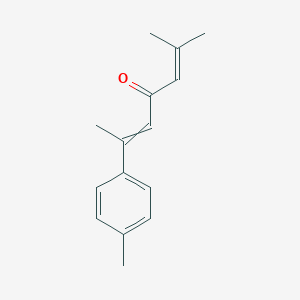

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)

